Pirarubicin

Description

Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. this compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)

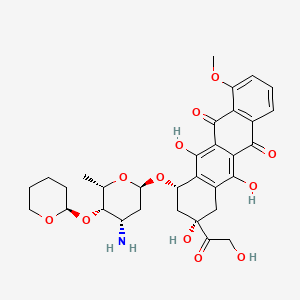

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKQZKKOZQFFG-YXRRJAAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046755 | |

| Record name | Pirarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72496-41-4 | |

| Record name | Pirarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirarubicin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D58G680W0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirarubicin's Mechanism of Action in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirarubicin, a second-generation anthracycline antibiotic, is a potent antineoplastic agent with a complex mechanism of action centered on the disruption of DNA replication and the induction of cell cycle arrest. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its role as a DNA intercalator and a topoisomerase II inhibitor. Quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways are presented to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual-pronged attack on DNA replication and integrity. The primary mechanisms are:

-

DNA Intercalation: this compound's planar anthracycline ring structure enables it to insert itself between the base pairs of the DNA double helix.[1] This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. The binding of this compound to DNA has been confirmed through various spectroscopic and fluorescence-based methods.[1]

-

Topoisomerase II Inhibition: this compound targets and inhibits topoisomerase II, a critical enzyme responsible for resolving DNA topological problems during replication, such as supercoiling and catenation.[2] By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).

The accumulation of DSBs triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| M5076 | Ovarian Sarcoma | 0.366 | [4] |

| Ehrlich | Ascites Carcinoma | 0.078 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution in MG63/DOX Cells [3]

| Treatment | Duration (h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 24 | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.9 |

| This compound (50 ng/mL) | 24 | 58.2 ± 1.8 | 25.3 ± 1.3 | 16.5 ± 1.1 |

| This compound (200 ng/mL) | 24 | 45.1 ± 1.5 | 28.7 ± 1.2 | 26.2 ± 1.4 |

| This compound (500 ng/mL) | 24 | 33.6 ± 1.2 | 30.1 ± 1.1 | 36.3 ± 1.6 |

| Control | 48 | 63.8 ± 2.0 | 24.5 ± 1.6 | 11.7 ± 0.8 |

| This compound (50 ng/mL) | 48 | 50.1 ± 1.7 | 27.8 ± 1.4 | 22.1 ± 1.3 |

| This compound (200 ng/mL) | 48 | 35.7 ± 1.3 | 31.2 ± 1.2 | 33.1 ± 1.5 |

| This compound (500 ng/mL) | 48 | 25.4 ± 1.1 | 32.5 ± 1.3 | 42.1 ± 1.8 |

| Control | 72 | 62.5 ± 1.9 | 25.1 ± 1.7 | 12.4 ± 0.9 |

| This compound (50 ng/mL) | 72 | 42.3 ± 1.6 | 30.1 ± 1.5 | 27.6 ± 1.4 |

| This compound (200 ng/mL) | 72 | 28.9 ± 1.2 | 33.4 ± 1.4 | 37.7 ± 1.7 |

| This compound (500 ng/mL) | 72 | 18.7 ± 1.0 | 35.8 ± 1.5 | 45.5 ± 1.9 |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase II alpha (e.g., from a commercial supplier)

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium (B1194527) bromide staining solution

-

Deionized water

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL 10x Topoisomerase II Reaction Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng/µL)

-

Variable volume of this compound solution (or DMSO for control)

-

Deionized water to a final volume of 19 µL.

-

-

Add 1 µL of human Topoisomerase II alpha enzyme to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in deionized water for 15-30 minutes.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate as relaxed circles, while catenated kDNA will remain at the origin.

-

Quantify the band intensities to determine the IC50 value of this compound.

Competitive DNA Binding Assay (Fluorescence Quenching)

This assay determines the ability of this compound to displace a known DNA intercalator, ethidium bromide (EtBr), from calf thymus DNA (ct-DNA).

Materials:

-

Calf thymus DNA (ct-DNA) solution

-

Ethidium bromide (EtBr) solution

-

This compound stock solution (in DMSO)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer in a quartz cuvette. Allow the mixture to equilibrate.

-

Measure the initial fluorescence emission of the ct-DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the fluorescence emission spectrum.

-

The quenching of EtBr fluorescence indicates the displacement of EtBr from the DNA by this compound.

-

Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) using the appropriate equations to quantify the binding affinity of this compound to DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points. Include an untreated control.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: Overview of this compound's mechanism of action.

References

- 1. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

Pirarubicin: A Deep Dive into its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Pirarubicin, an anthracycline antibiotic used in cancer chemotherapy. All quantitative data is presented in structured tables for ease of reference, and key biological pathways and experimental workflows are illustrated with detailed diagrams.

Chemical Identity and Structure

This compound, a derivative of doxorubicin (B1662922), is a potent antineoplastic agent. Its chemical structure is characterized by a tetracyclic aglycone, daunosamine (B1196630) sugar moiety, and a tetrahydropyranyl group, which distinguishes it from doxorubicin. This structural modification is believed to contribute to its altered pharmacological profile, including potentially reduced cardiotoxicity.[1]

| Identifier | Value |

| CAS Number | 72496-41-4[2] |

| Molecular Formula | C₃₂H₃₇NO₁₂[2] |

| Molecular Weight | 627.64 g/mol [2] |

| IUPAC Name | (8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[(2R)-oxan-2-yl]oxy]oxan-2-yl]oxy]-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione[3] |

| InChI | InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1[3] |

| InChIKey | KMSKQZKKOZQFFG-YXRRJAAWSA-N[3] |

| SMILES | CC1--INVALID-LINK--O[C@H]2C--INVALID-LINK--O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N">C@HO[C@@H]6CCCCO6[3] |

Physicochemical Properties

The physicochemical characteristics of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

| Property | Value |

| Melting Point | 188-192 °C (decomposes)[4] |

| Solubility | Water: Slightly soluble/InsolubleDMSO: 7 mg/mL (11.15 mM)[5], 100 mg/mL (159.32 mM)Ethanol: InsolubleDMF: 5 mg/mL |

| pKa | 7.35 |

| Appearance | Red solid[2] |

| Optical Rotation | [α]D²⁵ +175° (c=0.2 in CHCl₃) |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting cellular DNA and associated enzymes.[1][5][6] This mode of action is characteristic of anthracycline antibiotics.[7]

DNA Intercalation and Topoisomerase II Inhibition

The planar tetracyclic ring structure of this compound allows it to intercalate between the base pairs of the DNA double helix.[1][5][6] This physical insertion distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II.[1][5][6] This enzyme is crucial for relieving topological stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.

This compound's dual mechanism of DNA intercalation and topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

Similar to other anthracyclines, this compound can undergo redox cycling to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[8][9] This increase in intracellular ROS contributes to oxidative stress, leading to cellular damage, including lipid peroxidation and further DNA damage, which ultimately contributes to the induction of apoptosis.[8][9]

Studies have shown that this compound-induced apoptosis is associated with the activation of caspases, key mediators of programmed cell death.[10]

The role of ROS generation in this compound-induced apoptosis.

Effects on Signaling Pathways and Cell Cycle Regulation

This compound has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and survival. Notably, it can suppress the mTOR/p70S6K/4E-BP1 signaling pathway, which is a central regulator of cell growth and metabolism.[3][11]

Furthermore, this compound treatment can lead to cell cycle arrest, primarily in the G0/G1 phase.[5] This is accompanied by the downregulation of proteins that promote cell cycle progression, such as PCNA and cyclins D1 and E, and the modulation of apoptotic regulators, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]

This compound's impact on key signaling pathways and cell cycle regulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the properties and mechanisms of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Workflow for a typical MTT cytotoxicity assay.

DNA Intercalation Assay (e.g., Ethidium (B1194527) Bromide Displacement Assay)

Objective: To assess the ability of this compound to intercalate into DNA.

Methodology:

-

Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide (a fluorescent intercalator).

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex.

-

Titration: Add increasing concentrations of this compound to the solution.

-

Fluorescence Quenching: Measure the decrease in fluorescence at each concentration of this compound as it displaces ethidium bromide from the DNA.

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the extent of intercalation.

Topoisomerase II Inhibition Assay (e.g., DNA Relaxation Assay)

Objective: To determine the inhibitory effect of this compound on topoisomerase II activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP.

-

Drug Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Enzyme Reaction: Initiate the topoisomerase II-mediated DNA relaxation reaction by incubating at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

This compound is a potent anthracycline antibiotic with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, generate ROS, and modulate key cellular signaling pathways underscores its efficacy as an anticancer agent. The detailed understanding of its chemical and biological properties provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of its therapeutic potential.

References

- 1. Facebook [cancer.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound | CAS:72496-41-4 | Topo II inhibitor;antineoplastic;analogue of doxorubicin | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide | Anticancer Research [ar.iiarjournals.org]

- 9. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces an autophagic cytoprotective response through suppression of the mammalian target of rapamycin signaling pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pirarubicin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirarubicin, a second-generation anthracycline antibiotic, represents a significant advancement in chemotherapy, offering a comparable or superior antineoplastic spectrum to its parent compound, doxorubicin (B1662922), but with a notably improved safety profile, particularly concerning cardiotoxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside visualizations of its molecular interactions and signaling pathways, to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Rationale

This compound, also known as (2''R)-4'-O-tetrahydropyranyladriamycin (THP), was first synthesized and reported by Umezawa and colleagues in 1979 as part of a program to develop less toxic and more effective analogues of doxorubicin[1][2]. The primary motivation for its development was to mitigate the dose-limiting cardiotoxicity associated with doxorubicin while retaining or enhancing its potent antitumor activity[3][4]. The addition of a tetrahydropyranyl (THP) group at the 4'-position of the daunosamine (B1196630) sugar was found to significantly alter the physicochemical properties of the molecule, leading to more rapid cellular uptake and a different intracellular distribution compared to doxorubicin[5].

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of doxorubicin[6]. The synthesis involves the introduction of a tetrahydropyranyl (THP) ether at the 4'-hydroxyl group of the daunosamine sugar moiety of doxorubicin. This reaction typically yields a mixture of two diastereomers, (2''R)- and (2''S)-4'-O-tetrahydropyranyladriamycin, due to the formation of a new chiral center at the 2''-position of the THP ring. The desired (2''R) isomer, which is this compound, is then separated by chromatographic methods[7].

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from doxorubicin hydrochloride.

Materials:

-

Doxorubicin hydrochloride

-

2,3-Dihydropyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol mixtures)

-

Triethylamine (B128534) (for neutralization if starting with the hydrochloride salt)

Procedure:

-

Preparation of Doxorubicin Free Base: Doxorubicin hydrochloride is dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane) and neutralized with a slight excess of triethylamine to obtain the free base. The solvent is then removed under reduced pressure.

-

Tetrahydropyranylation Reaction: The doxorubicin free base is dissolved in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). To this solution, an excess of 2,3-dihydropyran is added, followed by a catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of diastereomers, is purified by silica gel column chromatography using a chloroform-methanol gradient as the eluent. The fractions containing the desired (2''R) isomer (this compound) are collected and the solvent is evaporated to yield the final product as a red solid.

Mechanism of Action

The primary mechanism of action of this compound is similar to that of other anthracyclines, involving the inhibition of nucleic acid synthesis[4][6].

-

DNA Intercalation: this compound intercalates between the base pairs of the DNA double helix, leading to a local unwinding of the DNA and a change in its conformation[4][8][9]. This distortion of the DNA structure interferes with the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription[4][8][9]. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the generation of free radicals such as superoxide (B77818) anions and hydrogen peroxide[10][11]. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.

Key Signaling Pathways Modulated by this compound

Recent research has elucidated several key signaling pathways that are modulated by this compound, contributing to its anticancer effects and, in some cases, its side effects.

mTOR Signaling Pathway

This compound has been shown to induce a cytoprotective autophagic response in bladder cancer cells through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. It inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.

AKT/Bcl-2 Signaling Pathway

In the context of cardiotoxicity, this compound's effects have been linked to the Phlpp1/AKT/Bcl-2 signaling pathway. It can induce apoptosis in cardiomyocytes by modulating this axis.

CREB-1/USP22 Signaling Pathway

This compound has been shown to reduce the expression of Ubiquitin-Specific Peptidase 22 (USP22), an oncoprotein, by inhibiting the phosphorylation of cAMP response element-binding protein 1 (CREB-1) in HeLa cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| M5076 (ovarian sarcoma) | Not specified | IC50 | 0.366 µM | - | [5] |

| Ehrlich (ascites carcinoma) | Not specified | IC50 | 0.078 µM | - | [5] |

| L1210 (murine leukemia) | Growth inhibition | IC50 | 0.003 µg/mL | - | [12] |

| T24 (bladder cancer) | XTT assay | Cell Viability | 50 µg/mL (30 min) | 49% | |

| T24 (bladder cancer) | XTT assay | Cell Viability | 100 µg/mL (30 min) | 15% | |

| T24 (bladder cancer) | XTT assay | Cell Viability | 150 µg/mL (30 min) | 2% | |

| T24 (bladder cancer) | XTT assay | Cell Viability | 200 µg/mL (30 min) | 0% |

Table 2: Clinical Efficacy of this compound-Based Regimens

| Cancer Type | Regimen | Number of Patients | Response Rate (CR+PR) | Key Findings | Reference |

| Non-Hodgkin's Lymphoma | THP-COP | 43 (elderly) | 79.1% | Comparable efficacy to doxorubicin with less toxicity. | [13] |

| Advanced Ovarian Carcinoma | THP + Cisplatin | 25 | 64% | Active against advanced ovarian cancer. | [14] |

| Advanced Breast Cancer | THP-DXR | 34 | 59% | Effective for first- and second-line chemotherapy. | [15] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT) or activation reagent (for XTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used for the drug stock).

-

Addition of Reagent: After the incubation period, add the MTT or XTT reagent to each well and incubate for a few hours at 37°C.

-

Measurement: For the MTT assay, add the solubilization buffer to dissolve the formazan (B1609692) crystals. For the XTT assay, the soluble formazan product is measured directly. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat them with this compound at the desired concentration and for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

This compound stands as a testament to the power of rational drug design in oncology. By modifying the structure of doxorubicin, researchers were able to create a derivative with an improved therapeutic index, characterized by reduced cardiotoxicity without compromising its potent anticancer activity. Its mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, is augmented by its influence on key cellular signaling pathways. This technical guide has provided a detailed overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights and protocols for the scientific community. Further research into its synergistic combinations with other anticancer agents and its potential to overcome drug resistance will continue to define its role in modern cancer therapy.

References

- 1. Tetrahydropyranyl derivatives of daunomycin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CA1289949C - Method for the preparation of 4'-0- tetrahydropyranyladriamycin b - Google Patents [patents.google.com]

- 8. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]

- 9. apexbt.com [apexbt.com]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antitumor activities of (2"R)-4'-O-tetrahydropyranyl-adriamycin (THP) and its combination with other antitumor agents on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel derivative of doxorubicin. THP-COP therapy for non-Hodgkin's lymphoma in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemotherapy of advanced ovarian cancer with 4'-O-tetrahydropyranyl doxorubicin and cisplatin: a randomized phase II trial with an evaluation of circadian timing and dose-intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4'-O-tetrahydropyranyl-doxorubicin in advanced breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirarubicin: An In-Depth Technical Guide on a Potent Topoisomerase II Inhibitor

Abstract

Pirarubicin (THP) is a semi-synthetic anthracycline antibiotic and a potent analogue of doxorubicin (B1662922), distinguished by its efficacy and a potentially improved cardiotoxicity profile.[1] It is a cornerstone chemotherapeutic agent used in the treatment of various malignancies, including breast cancer, bladder cancer, and lymphomas.[1] The primary mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[2][3] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks, arrests the cell cycle, and ultimately triggers apoptotic cell death.[1][4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

This compound, chemically known as (2''R)-4'-O-tetrahydropyranyladriamycin, is a derivative of doxorubicin.[3] Its structure is characterized by the addition of a tetrahydropyran (B127337) (THP) ring to the daunosamine (B1196630) sugar moiety of doxorubicin.[6] This structural modification enhances its lipophilicity, leading to more rapid cellular uptake compared to its parent compound.[7]

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[9] this compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: Like other anthracyclines, this compound inserts itself between the base pairs of the DNA double helix.[3][4]

-

Topoisomerase II Poisoning: Following intercalation, this compound binds to and stabilizes the transient topoisomerase II-DNA covalent complex (cleavage complex).[5] This stabilization prevents the enzyme from religating the cleaved DNA strands.[9] The accumulation of these trapped complexes leads to permanent, protein-linked DNA double-strand breaks.[5]

These DNA lesions obstruct the progression of replication forks and transcription machinery, triggering cell cycle arrest and activating the apoptotic cascade, leading to programmed cell death.[3][10]

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Regulation

This compound is known to induce cell cycle arrest, primarily at the G2/M phase or the G0/G1 phase, depending on the cell type and drug concentration.[7][11] In multidrug-resistant osteosarcoma cells (MG63/DOX), this compound induces G2/M arrest by downregulating cyclin B1 expression and modulating the phosphorylation of Cdc2, which ultimately decreases the activity of the Cdc2-cyclin B1 complex required for mitotic entry.[11] In other cell lines, it causes G0/G1 arrest by suppressing the expression of key regulatory proteins like PCNA, cyclin D1, and cyclin E.[7]

Apoptosis Pathway

The induction of apoptosis by this compound is a primary contributor to its anticancer effect. This is achieved by altering the balance of pro- and anti-apoptotic proteins. Studies have shown that this compound suppresses the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7] Furthermore, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which leads to mitochondrial membrane potential decrease and activation of caspases.[12]

Autophagy and the mTOR Pathway

In human bladder cancer cells, this compound has been found to induce a cytoprotective autophagic response.[13] This process is mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13] this compound inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[13] While autophagy can promote cell survival, its inhibition has been shown to enhance this compound-induced apoptosis, suggesting a potential combination therapy strategy.[2][13]

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | CAS:72496-41-4 | Topo II inhibitor;antineoplastic;analogue of doxorubicin | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Facebook [cancer.gov]

- 4. Chemotherapy - Wikipedia [en.wikipedia.org]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C32H37NO12 | CID 11296583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 10. This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces an autophagic cytoprotective response through suppression of the mammalian target of rapamycin signaling pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Pirarubicin: A Technical Guide

Pirarubicin (B1684484), a semi-synthetic derivative of doxorubicin (B1662922), is an anthracycline antibiotic utilized in the treatment of various malignancies, including breast cancer, bladder cancer, and lymphomas.[1] Its structural modifications are designed to enhance its therapeutic index by potentially reducing the cardiotoxicity associated with doxorubicin while maintaining potent antineoplastic activity.[1][2] This guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several clinical studies, revealing its absorption, distribution, metabolism, and excretion properties.

Absorption and Distribution

Following intravenous administration, this compound is rapidly absorbed into the bloodstream.[3] It exhibits a high affinity for blood cells, with concentrations in whole blood being 3-4 times higher than in plasma.[4] The plasma concentration of this compound typically follows a biphasic or triphasic decay pattern.[4][5][6]

This compound is extensively distributed throughout the body.[3] Being more lipophilic than doxorubicin, it has a higher volume of distribution.[7] Studies in pediatric patients have shown considerable interindividual variation in its disposition.[4] In patients with glioma undergoing hyperosmotic blood-brain barrier disruption, this compound has been detected in the cerebrospinal fluid (CSF), with the area under the curve (AUC) in the CSF reaching up to 28.4% of the plasma AUC in one case.[5]

Metabolism

This compound is primarily metabolized in the liver.[3] The main metabolic pathway involves the conversion to doxorubicin, which is an active metabolite.[8] Other metabolites, such as pirarubicinol and doxorubicinol (B1670906), have also been identified in plasma and urine.[8] Following repeated injections, the concentrations of doxorubicin and doxorubicinol tend to increase progressively.[8]

Excretion

The primary route of elimination for this compound and its metabolites is through the bile into the feces.[3] A smaller portion, approximately 6% of the administered dose, is excreted in the urine.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

| Parameter | Value | Patient Population | Reference |

| Half-life (t½) | |||

| α-phase | 22.0 min | Advanced cancer patients | [8] |

| β-phase | 12.7 h | Advanced cancer patients | [8] |

| α-phase | 0.12 h | Metastatic breast cancer patients | [6] |

| β-phase | 1.44 h | Metastatic breast cancer patients | [6] |

| γ-phase | 33.9 h | Metastatic breast cancer patients | [6] |

| Total Plasma Clearance | 90 L/h/m² | Advanced cancer patients | [8] |

| 4.2 L/h/kg | Metastatic breast cancer patients | [6] | |

| Total Volume of Distribution | 1380 L/m² | Advanced cancer patients | [8] |

| Urinary Excretion | ~6% of injected dose | Advanced cancer patients | [8] |

| <10% of administered dose (24h) | Metastatic breast cancer patients | [6] | |

| AUC Ratio (Doxorubicin/Pirarubicin) in Plasma | 0.441 | Pediatric patients | [4] |

| Administration Route | Dosage | Indication | Reference |

| Intravenous | 25-40 mg/m² | General | [9][10] |

| 40-50 mg/m² (in combination) | Breast Cancer | [9] | |

| 25 mg/m² | Acute Leukemia | [9] | |

| 25-50 mg/m² every 3-4 weeks | Breast Carcinoma | [3][11] | |

| 30-70 mg/m² (dose escalation) | Phase I Study | [12] | |

| Intra-arterial | 7-20 mg/m² daily for 5-7 days | Head and Neck Cancer | [9][10] |

| 14-25 mg/m² weekly | Head and Neck Cancer | [9][10] | |

| Intravesical | 15-30 mg/m² | Superficial Bladder Cancer | [9][10] |

Experimental Protocols

Pharmacokinetic Analysis in Advanced Cancer Patients[8]

-

Patient Population: Six patients with advanced cancer.

-

Drug Administration: Intravenous bolus of 20 mg/m² per day for 3 consecutive days.

-

Sample Collection:

-

Blood samples were collected at regular intervals after each injection.

-

Urine was collected over 12-hour periods for 3 days, followed by 24-hour periods.

-

-

Analytical Method:

-

This compound and its metabolites were extracted from plasma and urine using Sep-pak cartridges.

-

Quantification was performed by High-Performance Liquid Chromatography (HPLC) with fluorometric detection.

-

Pharmacokinetic Analysis in Pediatric Patients[4]

-

Patient Population: Ten pediatric patients.

-

Drug Administration: Intravenous administration of 25-45 mg/m².

-

Sample Collection: Blood and plasma samples were collected at various time points up to 24 hours post-administration.

-

Analytical Method: Concentrations of this compound and doxorubicin were measured, likely using HPLC.

HPLC Assay for this compound and Doxorubicin[13]

-

Technique: High-Performance Liquid Chromatography (HPLC) with spectrofluorometric detection.

-

Detection Wavelengths: Excitation at 480 nm and emission at 590 nm.

-

Limit of Quantification: 5 ng/ml for this compound and 2 ng/ml for doxorubicin.

-

Sample Preparation: Plasma samples can be prepared for analysis.

Pharmacodynamics

The anticancer effects of this compound are attributed to a multi-faceted mechanism of action that ultimately leads to the inhibition of cancer cell proliferation and induction of cell death.[13]

Mechanism of Action

-

DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting the structure of the DNA helix.[2][3][13] This interference inhibits DNA replication and transcription.[3]

-

Topoisomerase II Inhibition: It interacts with and inhibits topoisomerase II, an enzyme essential for managing DNA supercoiling during replication.[2][13][14] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks.[13]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, producing ROS such as superoxide (B77818) anions and hydrogen peroxide.[3][13] These ROS induce oxidative stress, causing damage to DNA, proteins, and cellular membranes.[3][13]

-

Cellular Membrane Interactions: this compound can affect the fluidity and permeability of cellular and mitochondrial membranes, which can trigger the intrinsic apoptotic pathway through the release of cytochrome c.[13]

-

Modulation of Signaling Pathways: It has been shown to influence the activity of transcription factors like NF-kB and p53, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.[13]

Pharmacodynamic Effects

-

Cell Cycle Arrest: this compound can cause G0/G1 cell cycle arrest in cancer cells.[14][15]

-

Apoptosis Induction: The accumulation of DNA damage and oxidative stress triggers programmed cell death (apoptosis).[13]

-

Gene Expression Modulation: It can suppress the expression of proteins involved in cell proliferation (PCNA, cyclin D1, cyclin E) and survival (Bcl-2), while increasing the expression of pro-apoptotic proteins like Bax.[14]

-

Enhanced Cellular Uptake: this compound is taken up by tumor cells more rapidly and to a greater extent than doxorubicin.[14][16][17] This is potentially mediated by glucose transporters and concentrative nucleoside transporter 2 (CNT-2), which are often upregulated in cancer cells.[16]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

A significant correlation has been established between the systemic exposure to this compound and its pharmacodynamic effects, particularly hematological toxicity.[18] The area under the time x concentration curve (AUC) of this compound shows a significant correlation with leukocyte cell kill.[18] Interestingly, the plasma concentration of its metabolite, doxorubicin, at the end of the infusion has been found to be an even more significant predictor of hematological toxicity.[18] This allows for the potential prediction of patients at higher risk for toxicity.[18] A predictive formula has been developed to estimate the nadir of white blood cell counts based on the initial count, patient age, and an estimate of the this compound AUC in whole blood.[19]

Visualizations

Caption: Mechanism of action of this compound leading to cancer cell death.

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

Caption: Relationship between this compound pharmacokinetics and pharmacodynamics.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Dosing & Uses | medtigo [medtigo.com]

- 4. Pharmacokinetics of this compound in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of intra-arterially administered this compound in plasma and cerebrospinal fluid of patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of this compound in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bayehelie.com [bayehelie.com]

- 10. echemi.com [echemi.com]

- 11. mims.com [mims.com]

- 12. Phase I study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Selective Tumor-Targeted Drug Delivery System: Hydroxypropyl-Acrylamide Polymer-Conjugated this compound (P-THP) for Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic-pharmacodynamic relationships between this compound exposure and hematotoxicity: clinical application using only one blood sample - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirarubicin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pirarubicin (B1684484), an anthracycline antibiotic and a derivative of doxorubicin. It is intended to serve as a comprehensive resource, detailing its molecular characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vitro analysis.

Core Molecular and Physicochemical Properties

This compound is a potent antineoplastic agent. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₃₂H₃₇NO₁₂ | [1][2][3][4] |

| Molecular Weight | 627.64 g/mol | [2][4] |

| CAS Number | 72496-41-4 | [4] |

| Appearance | Red solid | [4] |

| Synonyms | THP, Theprubicin, 4'-O-tetrahydropyranyl doxorubicin | [4] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting the processes of DNA replication and cell division. The core mechanisms include:

-

DNA Intercalation: Like other anthracyclines, this compound inserts itself between the base pairs of the DNA double helix.[1][5][6] This intercalation physically obstructs the DNA and interferes with the enzymes involved in DNA replication and transcription.

-

Topoisomerase II Inhibition: It disrupts the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][5][6] By stabilizing the complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and halting cell proliferation.[7]

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of free radicals such as hydrogen peroxide (H₂O₂).[7][8] This induces oxidative stress, which causes further damage to DNA, proteins, and lipids, ultimately contributing to apoptotic cell death.[8]

This compound is noted for being less cardiotoxic than its parent compound, doxorubicin, and has demonstrated activity against some doxorubicin-resistant cell lines.[1][5]

Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways involved in cell growth, survival, and death.

Apoptosis Induction

This compound is a potent inducer of apoptosis. One of the key mechanisms is through the generation of hydrogen peroxide (H₂O₂), which triggers a cascade of apoptotic events.[8] This includes a decrease in the mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[8]

Caption: this compound-induced apoptotic signaling pathway.

mTOR Pathway Suppression

In certain cancer cells, such as those of the bladder, this compound can induce a cytoprotective autophagic response by suppressing the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9] It inhibits the phosphorylation of mTOR and its downstream effectors, p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] This inhibition of the mTOR pathway is a key trigger for the initiation of autophagy.

Caption: this compound's suppression of the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Cytotoxicity Assays

1. Cell Culture:

-

Human bladder cancer cell lines (e.g., T-24, BIU-87) or leukemia cell lines (e.g., HL-60) are commonly used.[1][4][10]

-

Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]

2. Cytotoxicity Assay (XTT-based):

-

Objective: To measure cell viability after this compound treatment.

-

Procedure:

-

Seed T-24 cells in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 50, 100, 150, 200 µg/ml) for different durations (e.g., 10, 30, 60 minutes).[4]

-

After treatment, measure cell viability using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.[4] This assay measures the metabolic activity of viable cells.

-

3. Cytotoxicity Assay (LDH-based):

-

Objective: To quantify cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release from damaged cells.

-

Procedure:

Apoptosis Assays

1. DNA Ladder Formation Assay:

-

Objective: To visualize the fragmentation of DNA, a hallmark of late-stage apoptosis.

-

Procedure:

-

Treat HL-60 cells with this compound (e.g., 0.1, 0.2, 0.5 µM) for 8 to 24 hours.[10]

-

After treatment, wash the cells twice with phosphate-buffered saline (PBS).[10]

-

Extract genomic DNA from the cells.

-

Run the extracted DNA on a 1.5-2% agarose (B213101) gel.

-

Visualize the DNA under UV light. A "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.

-

2. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining:

-

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE) to detect these cells.[2][5][7] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[5]

-

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[7]

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI working solution (e.g., 100 µg/mL).[2][7]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[7]

-

Analyze the samples by flow cytometry as soon as possible.[7]

-

Healthy cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

Analysis of Signaling Pathways

1. Western Blotting for mTOR Pathway Proteins:

-

Objective: To detect changes in the expression and phosphorylation status of key proteins in the mTOR pathway.

-

Procedure:

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[3][9][11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1). Antibody dilutions should be optimized according to the manufacturer's datasheet.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][11]

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

-

2. Immunofluorescence for Autophagy Marker LC3:

-

Objective: To visualize the formation of LC3 puncta, which indicates the formation of autophagosomes.

-

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.[12][13]

-

Treatment: Induce autophagy with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]

-

Permeabilization: Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.[13]

-

Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate with an anti-LC3B antibody (e.g., at a 1:200 to 1:1000 dilution) overnight at 4°C.[12][14]

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12][13]

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI (to stain the nuclei). Visualize the LC3 puncta using a fluorescence microscope.[12] An increase in the number of distinct fluorescent puncta per cell indicates autophagy induction.

-

References

- 1. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. kumc.edu [kumc.edu]

- 8. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. proteolysis.jp [proteolysis.jp]

- 13. benchchem.com [benchchem.com]

- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Efficacy of Pirarubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirarubicin (B1684484) (THP), a semi-synthetic derivative of doxorubicin (B1662922), is an anthracycline antibiotic used as an antineoplastic agent.[1][2] Its structural modifications allow for more rapid cellular uptake compared to its parent compound, doxorubicin.[3] this compound's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and repair, along with RNA and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][4] In preclinical studies, it has demonstrated equal or superior cytotoxicity compared to doxorubicin in various cancer cell lines and activity against some doxorubicin-resistant lines.[1][3][5] This technical guide provides a comprehensive overview of the preclinical in vitro studies on this compound's efficacy, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest.

Cytotoxic Activity of this compound

The cytotoxic effect of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and exposure duration.

This compound IC50 and Cytotoxicity Data

The following tables summarize the quantitative data on this compound's cytotoxic effects from various in vitro studies.

| Cell Line | Cancer Type | IC50 / Cytotoxicity | Exposure Time | Reference |

| HL-60 | Human Promyelocytic Leukemia | Apparent cytotoxicity at >0.1 µM | 24 hours | [5][6] |

| T-24 | Bladder Cancer | 85% viability reduction at 100 µg/ml | 30 minutes | [7] |

| T-24 | Bladder Cancer | 98% viability reduction at 150 µg/ml | 30 minutes | [7] |

| T-24 | Bladder Cancer | 100% viability reduction at 200 µg/ml | 30 minutes | [7] |

| HeLa | Cervical Cancer | Significant apoptosis at 500 and 1,000 ng/ml | 24 hours | [4] |

| MG63/DOX | Multidrug-Resistant Osteosarcoma | Time- and concentration-dependent inhibition (200–1000 ng/mL) | 24, 48, 72 hours | [8][9] |

Note: Direct IC50 values for this compound are not consistently reported in the provided search results. The data reflects reported cytotoxic concentrations and cell viability reductions.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for its anticancer activity.

Key Mechanisms of this compound-Induced Apoptosis

-

Generation of Reactive Oxygen Species (ROS): A primary mechanism involves the generation of hydrogen peroxide (H₂O₂), which leads to oxidative DNA damage.[5][6] This was demonstrated in HL-60 cells, where H₂O₂ formation preceded cytotoxicity and caspase activation.[6]

-

Mitochondrial Pathway: The oxidative stress and DNA damage trigger mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of effector caspases, such as caspase-3 and caspase-7.[6]

-

DNA Damage Response: By intercalating with DNA and inhibiting topoisomerase II, this compound causes DNA strand breaks, which are a strong signal for apoptosis induction.[1][4]

Quantitative Apoptosis Data

| Cell Line | Cancer Type | Key Findings | This compound Concentration | Time | Reference |

| HL-60 | Human Promyelocytic Leukemia | DNA ladder formation detected | 0.1, 0.2, 0.5 µM | 24 hours | [6] |

| HP100 (H₂O₂-resistant) | Human Promyelocytic Leukemia | Delayed DNA ladder formation | 0.2, 0.5 µM | 24 hours | [6] |

| HeLa | Cervical Cancer | Significant dose-dependent increase in apoptotic cells | 500, 1,000 ng/ml | 24 hours | [4] |

| Bladder Cancer Cells | Bladder Cancer | Autophagy inhibition significantly increased apoptosis | Not specified | Not specified | [10] |

This compound-Induced Apoptosis Signaling Pathway

The diagram below illustrates the proposed signaling cascade for this compound-induced apoptosis, primarily through the generation of reactive oxygen species.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints, which prevents proliferation and can lead to cell death.

Phase-Specific Arrest

This compound has been shown to induce cell cycle arrest at different phases depending on the cell type:

-

G0/G1 Arrest: Observed in MG-63 human osteosarcoma cells. This arrest is associated with the suppression of key cell cycle proteins like cyclin D1 and cyclin E.[3]

-

G2/M Arrest: Notably occurs in multidrug-resistant (MDR) osteosarcoma cells (MG63/DOX) and human promyelocytic leukemia cells (HL60).[8][9][11]

Molecular Mechanisms of G2/M Arrest

In MG63/DOX cells, this compound-induced G2/M arrest is mediated by the modulation of the Cdc2/Cyclin B1 complex, which is critical for entry into mitosis. The specific molecular changes include:

-

Decreased phosphorylation of Cdc2 at the activating site (Thr161).[8][9]

-

Increased phosphorylation of Cdc2 at inhibitory sites (Thr14/Tyr15).[8][9]

This compound-Induced G2/M Arrest Signaling Pathway

This diagram illustrates the molecular interactions leading to G2/M cell cycle arrest in multidrug-resistant osteosarcoma cells following this compound treatment.

Experimental Protocols

Standardized protocols are essential for the reliable in vitro evaluation of anticancer agents like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]

-

Drug Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of this compound for the specified time. Collect both adherent and floating cells.[14]

-

Cell Washing: Wash the collected cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[15]

-

Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for approximately 15-20 minutes.[16]

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[17][18]

-

Cell Culture and Treatment: Grow and treat cells with this compound as required for the experiment.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 30 minutes at 4°C.[19]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[19]

-

RNase Treatment: Resuspend the cells in a solution containing RNase to ensure that only DNA is stained by PI.[18][19]

-

PI Staining: Add PI staining solution to the cells and incubate in the dark.[18]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[17]

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro efficacy of an anticancer compound like this compound.

Conclusion

Preclinical in vitro studies consistently demonstrate that this compound is a potent anticancer agent with significant cytotoxic effects against a variety of cancer cell lines, including those resistant to other chemotherapeutics. Its efficacy is driven by a multi-faceted mechanism that includes the induction of apoptosis through ROS generation and the disruption of cell proliferation via cell cycle arrest at the G0/G1 or G2/M phases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces an autophagic cytoprotective response through suppression of the mammalian target of rapamycin signaling pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioreductive Activation of Antitumour Drugs, Doxorubicin and this compound, Does Not Affect Their Ability to Induce Apoptosis of Sensitive and Multidrug Resistant Leukaemia HL60 Cells | Anticancer Research [ar.iiarjournals.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

Pirarubicin: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary